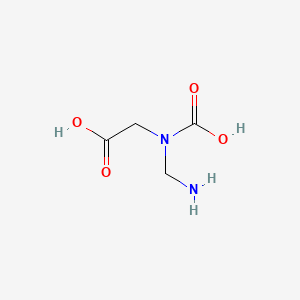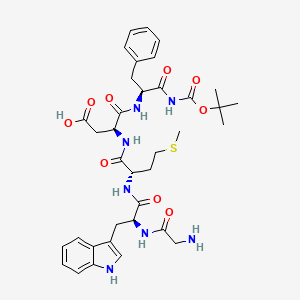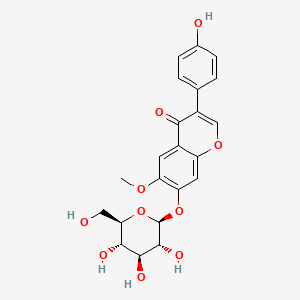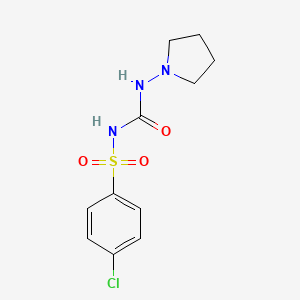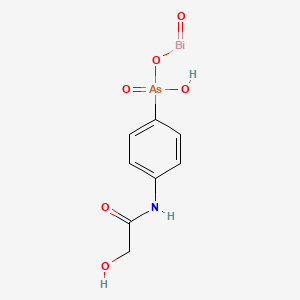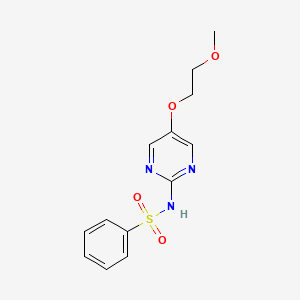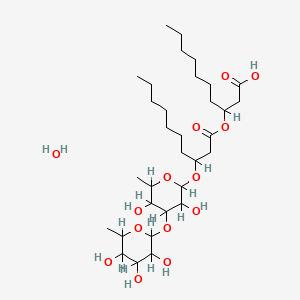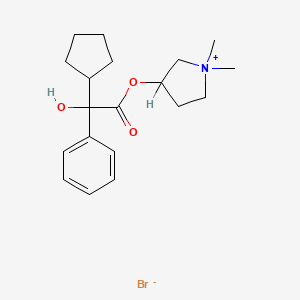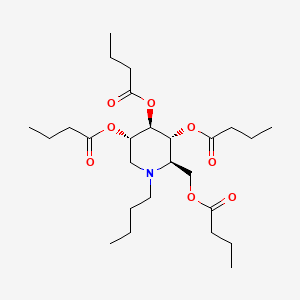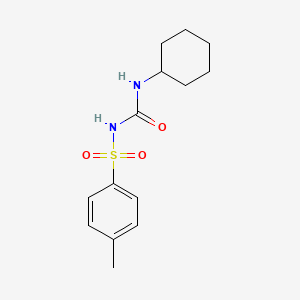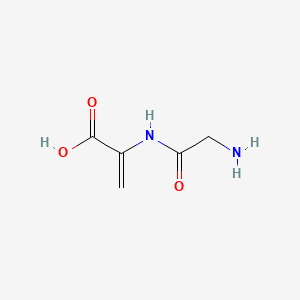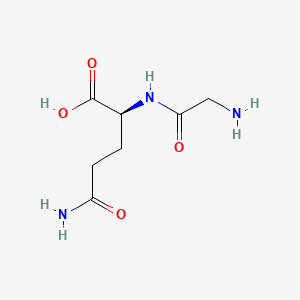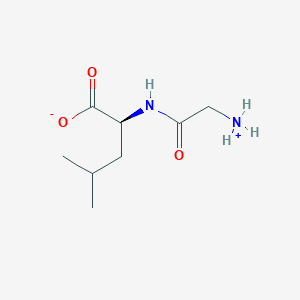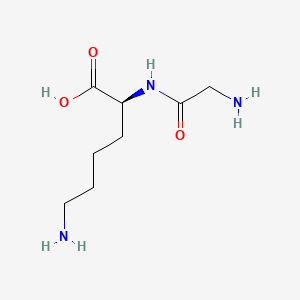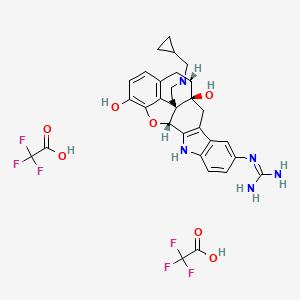
Guanidinyl-naltrindole di-trifluoroacetate
Descripción general
Descripción
Guanidinyl-naltrindole di-trifluoroacetate, also known as GNTI TFA, is a compound with the molecular formula C31H31F6N5O7 . It is an opioid antagonist used in research and is highly selective for the κ opioid receptor .
Molecular Structure Analysis
The molecular structure of Guanidinyl-naltrindole di-trifluoroacetate is complex, with a molecular weight of 699.6 g/mol . The compound’s structure includes a cyclopropylmethyl group, a dihydroxy group, and a guanidine group .Physical And Chemical Properties Analysis
Guanidinyl-naltrindole di-trifluoroacetate has a molecular weight of 699.6 g/mol . Other physical and chemical properties are not explicitly detailed in the available resources.Aplicaciones Científicas De Investigación
Reagents for Efficient Conversion of Amines to Protected Guanidines
Guanidinyl-naltrindole di-trifluoroacetate is utilized in the synthesis of protected guanidines, which are valuable in pharmaceutical and chemical research. New guanidinylation reagents, such as N,N'-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N'-bis(ortho-bromo-Cbz)-S-methylisothiourea, have shown superiority over existing reagents. These reagents are stable when treated with trifluoroacetic acid and can be efficiently converted to guanidines through hydrogenolysis (Gers et al., 2003).
Identification of Guanidino Compounds in Human Urine
The presence of guanidino compounds in human urine, such as 2-guanidinoethanol, has been identified using high-performance liquid chromatography. These compounds, when reacted with trifluoroacetic anhydrate, provide valuable insights into renal metabolism and health (Watanabe et al., 2008).
Synthesis of Per-6-Guanidinylated Cyclodextrins
In the synthesis of cyclodextrins, guanidinyl-naltrindole di-trifluoroacetate plays a crucial role. These cyclodextrins, after cleavage of protective groups with trifluoroacetic acid, yield per(6-deoxy-6-guanidino-2,3-di-O-methyl) cyclodextrins, which are used in various biochemical applications (Kraus et al., 2006).
Acid Labile Derivative for Peptide Synthesis
In peptide synthesis, an acid labile protecting group for the guanidino side chain functionality of arginine, which is cleaved rapidly in trifluoroacetic acid, has been developed. This facilitates the synthesis of complex peptides, which is significant in protein research and drug development (Ramage & Green, 1987).
Detoxification Properties in Military Protective Clothing
Guanidinyl-naltrindole di-trifluoroacetate has been explored forits detoxification properties against chemical warfare agents. Guanidinylated chitosan, synthesized using this compound, demonstrated significant detoxification properties, leading to its potential application in military protective clothing. This study showed that guanidinylated chitosan could hydrolyze harmful agents like diisopropylfluorophosphate (DFP) to non-hazardous compounds, making it a promising material for protective gear (Kwon & Jeong, 2020).
Guanidinyl-Functionalized Aromatic Compounds in Coordination Chemistry
Research on guanidinyl-functionalized aromatic compounds (GFAs), a new class of strong electron donors and redox-active ligands, has been advanced using guanidinyl-naltrindole di-trifluoroacetate. These compounds have been instrumental in developing a rich coordination chemistry, including molecular complexes and 1D coordination polymers. This research opens new avenues in materials science and coordination chemistry (Himmel, 2013).
Membrane Activity in Antibacterial Properties
The membrane activity of tetra-p-guanidinoethylcalix[4]arene trifluoroacetate salt (CX1), synthesized as an antibacterial agent, has been studied for its interaction with model lipid membranes. This study suggests that charge-charge and apolar interactions between CX1 and lipids are responsible for significant reorganization of model membranes, contributing to its antibacterial properties. Such research is crucial in developing new antibacterial agents and understanding their mechanisms of action (Sautrey et al., 2011).
Propiedades
IUPAC Name |
2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3.2C2HF3O2/c28-25(29)30-15-4-5-18-16(10-15)17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,24(35-23)22(17)31-18)7-8-32(20)12-13-1-2-13;2*3-2(4,5)1(6)7/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*(H,6,7)/t20-,24+,26+,27-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXCKWXJRPYRLW-AWCPWCJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31F6N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanidinyl-naltrindole di-trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



